
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a naphthoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. One common method for synthesizing isoxazoles involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
For the benzofuran moiety, a typical synthesis might involve the reaction of phenylacetylene with 2-iodophenol in the presence of a base such as K2CO3 and a copper catalyst . The final step involves esterification to form the naphthoate ester, which can be achieved using standard esterification techniques with reagents like ethyl chloroformate and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2-one derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and isoxazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the ester or isoxazole positions.
Major Products
Oxidation: Benzofuran-2-one derivatives.
Reduction: Amines derived from the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The isoxazole ring can interact with various biological pathways, potentially inhibiting cancer cell proliferation by interfering with DNA synthesis or repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: Psoralen, 8-methoxypsoralen, and angelicin.
Isoxazole derivatives: N-(5-methylisoxazol-3-yl)malonamide.
Uniqueness
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is unique due to the combination of the benzofuran, isoxazole, and naphthoate ester moieties in a single molecule. This unique structure imparts a range of chemical reactivity and potential biological activities that are not commonly found in simpler compounds.
Propriétés
Numéro CAS |
1211284-16-0 |
|---|---|
Formule moléculaire |
C25H19NO5 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C25H19NO5/c1-2-28-21-12-11-16-7-3-5-9-19(16)24(21)25(27)29-15-18-14-23(31-26-18)22-13-17-8-4-6-10-20(17)30-22/h3-14H,2,15H2,1H3 |
Clé InChI |
AQZBMFHYTXHUEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


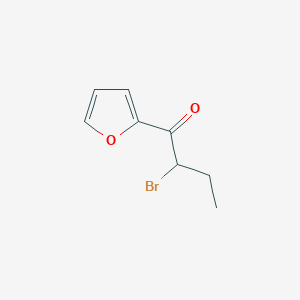

![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)
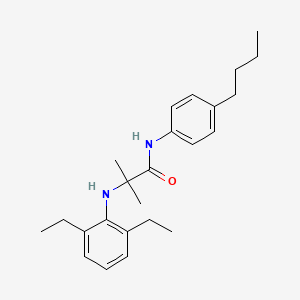

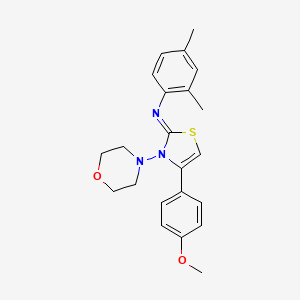
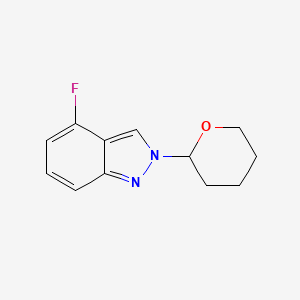
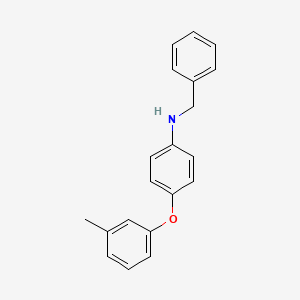
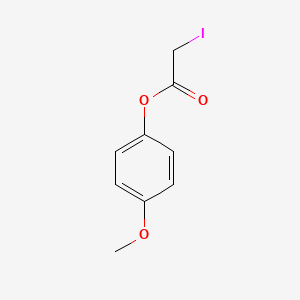
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
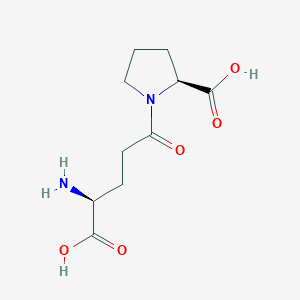
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B14138267.png)

